molecular formula C8H8N2O2S3 B13260374 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B13260374
M. Wt: 260.4 g/mol
InChI Key: LZMLUKAFBDCFMT-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their significant roles in various biological and chemical applications due to their unique electronic properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
  • 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid
  • 2-Methyl-1,3-thiazole-4-carboxylic acid

Uniqueness

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide is unique due to its combined thiazole and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C8H8N2O2S3

Molecular Weight

260.4 g/mol

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C8H8N2O2S3/c1-5-10-6(4-13-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3,(H2,9,11,12)

InChI Key

LZMLUKAFBDCFMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N

Origin of Product

United States

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